Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III)
Descripción
Systematic IUPAC Name and Structural Formula
The systematic nomenclature of Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III) follows International Union of Pure and Applied Chemistry conventions for organometallic complexes. According to multiple authoritative chemical databases, the complete IUPAC name is bis(3,5-difluoro-2-(pyridin-2-yl)phenyl)iridium(III) picolinate. This nomenclature explicitly describes the coordination environment around the iridium center, indicating the presence of two identical cyclometalated ligands and one picolinate ligand.
The structural formula reveals a sophisticated molecular architecture characterized by octahedral coordination geometry around the iridium(III) center. The molecular formula C28H16F4IrN3O2 reflects the elemental composition, with twenty-eight carbon atoms, sixteen hydrogen atoms, four fluorine atoms, one iridium atom, three nitrogen atoms, and two oxygen atoms. The structural complexity arises from the cyclometalated nature of the difluorophenylpyridine ligands, where each ligand coordinates through both a carbon atom from the phenyl ring and a nitrogen atom from the pyridine moiety.
Chemical structure representations utilize various notation systems to convey molecular connectivity. The Simplified Molecular-Input Line-Entry System representation for this compound is documented as Fc1cc(F)c(-c2ccccn2)c(c1)Irc4cc(F)cc(F)c4-c5ccccn5. This notation provides a linear representation of the molecular structure, encoding the connectivity between atoms and the coordination bonds to the iridium center.
The International Chemical Identifier representation offers an alternative structural encoding system. The InChI for this compound is documented as InChI=1S/2C11H6F2N.C6H5NO2.Ir/c212-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;8-6(9)5-3-1-2-4-7-5;/h21-4,6-7H;1-4H,(H,8,9);/q;;;+1/p-1. The corresponding InChI Key, CTOBHCLNNFAQNN-UHFFFAOYSA-M, provides a fixed-length hash representation derived from the full InChI string.
Propiedades
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H6F2N.C6H5NO2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;8-6(9)5-3-1-2-4-7-5;/h2*1-4,6-7H;1-4H,(H,8,9);/q2*-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXYMQNTSZXWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)O.[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17F4IrN3O2-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376367-93-0 | |
| Record name | Bis[3,5-difluoro-2-(2-pyridyl)phenyl] (2-carboxypyridyl) iridium (III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Ligand Effects and Reaction Optimization
The presence of fluorine atoms at the 4 and 6 positions on the phenylpyridine ligands enhances the photophysical properties of the complex but requires careful control during synthesis to prevent ligand degradation.
Using ethylene glycol as a solvent has been reported to improve the solubility of intermediates and facilitate cleaner reactions compared to other solvents.
Base choice affects the rate and completeness of chloride substitution; potassium carbonate is often preferred for higher yields and cleaner products.
Purification Techniques
Sublimation is a critical step to achieve >99.5% purity necessary for OLED applications. This technique removes residual solvents, unreacted ligands, and side products without decomposing the complex.
Chiral resolution via high-performance liquid chromatography (HPLC) has been demonstrated to isolate enantiomerically pure forms of the complex, which can influence device performance.
Data Summary Table
| Parameter | Details |
|---|---|
| Molecular Formula | C28H16F4IrN3O2 |
| Molecular Weight | 694.66 g/mol |
| Appearance | Yellow powder |
| Melting Point | 330-335 °C |
| Absorption Max (λ max) | 256 nm (in DCM) |
| Emission Max (λ em) | 468 nm / 535 nm (in DCM) |
| Purity Grades | 97% to >99.999% (via sublimation) |
| Common Solvents for Synthesis | 2-ethoxyethanol, ethylene glycol |
| Typical Bases Used | Na2CO3, K2CO3 |
| Yield (Dimer formation) | 60-80% |
| Yield (Monomerization) | 70-90% |
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III) undergoes various chemical reactions, including:
Oxidation: Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III) can be oxidized under specific conditions, leading to the formation of different oxidation states of iridium.
Reduction: Reduction reactions can also occur, altering the oxidation state of iridium in Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III).
Substitution: Ligand substitution reactions are common, where the picolinato ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of coordinating solvents and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation states of iridium complexes, while substitution reactions can yield new iridium complexes with different ligands .
Aplicaciones Científicas De Investigación
Organic Light Emitting Diodes (OLEDs)
FIrPic is extensively used as a phosphorescent dopant in OLEDs due to its high quantum efficiency and ability to emit blue light. The following table summarizes the performance characteristics of OLED devices utilizing FIrPic:
| Device Configuration | FIrPic Concentration | Emission Peak (nm) | Efficiency (cd/A) |
|---|---|---|---|
| ITO/NPD/mCP/BCPO | 8% | 470 | 15.2 |
| ITO/PEDOT:PSS | 10% | 470 | 14.5 |
| ITO/NPD/TCTA | 10% | 470 | 16.0 |
FIrPic's role in enhancing the stability and efficiency of blue OLEDs makes it a critical component in the development of next-generation display technologies .
Photonic Devices
Research indicates that FIrPic can be employed in various photonic devices beyond OLEDs, including light-emitting diodes (LEDs) and lasers. Its unique electronic properties enable efficient light emission and energy transfer processes, making it suitable for applications in solid-state lighting and display technologies .
Catalysis in Organic Synthesis
FIrPic has been investigated for its catalytic properties in various organic synthesis reactions, particularly in hydrogen transfer reactions. The compound facilitates the formation of complex organic molecules through mechanisms such as C-H activation and transfer hydrogenation, showcasing its versatility as a catalyst.
A notable study demonstrated the use of FIrPic in the synthesis of benzimidazoles via iridium-catalyzed acceptorless dehydrogenative coupling of tertiary amines and arylamines, achieving good yields and selectivity .
Enantiomer Resolution
A significant advancement involving FIrPic is the resolution of its enantiomers using chiral high-performance liquid chromatography (HPLC). This process not only highlights the compound's potential in asymmetric synthesis but also paves the way for developing enantiomerically pure phosphorescent materials for optoelectronic applications .
Long-Lifetime Phosphorescent Devices
Research has shown that certain isomers of FIrPic exhibit varying lifetimes when incorporated into phosphorescent organic light-emitting diodes (PhOLEDs). A study compared different isomers to determine their suitability for long-lifetime applications, emphasizing the need for careful selection based on performance metrics such as stability and efficiency .
Mecanismo De Acción
Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III) exerts its effects through a process known as phosphorescence. When excited by an external energy source, Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III) undergoes intersystem crossing from the singlet excited state to the triplet excited state. The energy is then released as light when the molecule returns to the ground state. This process involves metal-to-ligand charge transfer (MLCT) and is influenced by the surrounding matrix and the specific ligands attached to the iridium center .
Comparación Con Compuestos Similares
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)
Structural Differences:
- Ir(ppy)₃ lacks fluorine substituents, resulting in a lower $E_T$ (~2.4 eV) compared to FIrpic (2.67 eV) .
- Emits green light (λₐᵥᵥ = 510 nm) versus FIrpic’s sky-blue emission .
Performance Metrics:
- EQE: ~20% in green OLEDs, lower than FIrpic’s 29.5% in blue devices .
- Voltage: Operates at higher driving voltages due to reduced charge injection efficiency .
Applications: Primarily used in green-emitting OLEDs, whereas FIrpic targets blue/white systems .
Tris(2',6'-difluoro-2,3'-bipyridinato-N,C⁴')iridium(III) [(dfpypy)₃Ir]
Structural Differences:
- Incorporates difluoro-bipyridine ligands for deeper blue emission compared to FIrpic .
- $E_T$ = 2.8 eV, higher than FIrpic’s 2.67 eV, enabling narrower emission (λₐᵥᵥ = 450 nm) .
Performance Metrics:
Bis2-(5-cyano-4,6-difluorophenyl)pyridinato-N,C²iridium(III) (FCNIrPic)
Structural Differences:
- Substitution of fluorine with cyano (-CN) groups further stabilizes the HOMO, increasing $E_T$ to 2.9 eV .
- Emits in the true blue region (λₐᵥᵥ = 440 nm) .
Performance Metrics:
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN)
Mechanistic Differences:
- Thermally activated delayed fluorescence (TADF) emitter with $E_T$ = 2.6 eV, comparable to FIrpic .
- Emission: Blue (λₐᵥᵥ = 460 nm) via reverse intersystem crossing (RISC) .
Performance Metrics:
Iridium(III) bis-(2-phenylquinoly-N,C²′)dipivaloylmethane (PQ2Ir(dpm))
Structural Differences:
Performance Metrics:
- EQE: ~15% in orange-red devices, complementary to FIrpic in hybrid white systems .
- CIE Coordinates: Combined with FIrpic, achieves (0.50, 0.43) in white OLEDs .
Comparative Data Table
Key Research Findings
- Host Compatibility: FIrpic performs optimally in exciplex hosts (e.g., mCP:B3PYMPM), achieving 29.5% EQE via triplet exciton harvesting . In contrast, (dfpypy)₃Ir requires hosts with $E_T > 2.8$ eV, limiting material choices .
- Solution Processability: Mesityl-functionalized FIrpic derivatives show enhanced solubility and film-forming properties, enabling 17% EQE in solution-processed OLEDs .
- Lifetime: FIrpic-based devices exhibit longer operational lifetimes than TADF systems due to reduced efficiency roll-off .
Actividad Biológica
Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III), commonly referred to as FIrpic, is a phosphorescent iridium(III) complex notable for its applications in organic light-emitting diodes (OLEDs) and potential therapeutic uses. This article explores its biological activity, focusing on its interactions at the molecular level, potential therapeutic applications, and the implications of its unique structural features.
- Molecular Formula : C28H16F4IrN3O2
- Molecular Weight : 694.66 g/mol
- CAS Number : 376367-93-0
- Purity : 97% .
FIrpic exhibits significant biological activity primarily through its photophysical properties. The iridium center allows for efficient intersystem crossing (ISC) and triplet state formation, which are crucial for its luminescent properties. These characteristics enable it to act as a fluorescence probe in biological systems.
Photophysical Properties
These properties make FIrpic suitable for various applications, including bioimaging and photodynamic therapy.
1. Photodynamic Therapy
FIrpic has shown promise in photodynamic therapy (PDT), where it can generate reactive oxygen species (ROS) upon light activation. This property is leveraged for targeted cancer therapies, as ROS can induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissues.
2. Fluorescence Bioprobes
Due to its strong luminescent properties, FIrpic is utilized as a fluorescence bioprobe in cellular imaging. It can selectively stain cells and provide real-time imaging capabilities, aiding in the study of cellular processes and interactions .
Case Study 1: Enantiomeric Separation and Biological Activity
A study reported the separation of enantiomers of FIrpic using chiral high-performance liquid chromatography (HPLC). The isolated enantiomers exhibited different biological activities, with one enantiomer demonstrating enhanced phototoxicity towards cancer cells compared to the other. This highlights the importance of chirality in the biological efficacy of iridium complexes .
Case Study 2: Interaction with Biomolecules
Research has indicated that FIrpic interacts with DNA and proteins, leading to changes in their structural conformation. This interaction can be exploited for targeted drug delivery systems where FIrpic acts as a carrier for therapeutic agents .
Research Findings
Q & A
Q. What structural features of FIrpic determine its photophysical properties in OLED applications?
FIrpic’s octahedral iridium(III) center, coordinated by two cyclometalated 2-(4,6-difluorophenyl)pyridinato ligands and one picolinate ligand, creates a rigid geometry that stabilizes triplet excitons. The fluorine atoms lower the HOMO-LUMO gap, enabling sky-blue emission (~470 nm) with a high photoluminescence quantum yield (PLQY) . Key characterization methods include X-ray crystallography for structural validation and time-resolved spectroscopy to measure triplet lifetimes .
Q. How is FIrpic synthesized and purified for research use?
FIrpic is synthesized via cyclometalation of 2-(4,6-difluorophenyl)pyridine with IrCl₃·nH₂O, followed by ligand exchange with picolinic acid. Purification involves column chromatography and sublimation (≥99.5% purity confirmed by HPLC) . Researchers should verify purity via ¹H/¹³C NMR, mass spectrometry, and elemental analysis to avoid impurities affecting device performance .
Q. What criteria govern host material selection for FIrpic in blue phosphorescent OLEDs?
Host materials must have a triplet energy (ET) >2.65 eV to prevent reverse energy transfer from FIrpic. For example, 4,4′-bis(9-carbazolyl)-2,2′-dimethyl-biphenyl (ET = 2.80 eV) enhances external quantum efficiency (EQE) to 10.4% . Avoid hosts like DPP (ET = 2.54 eV), which reduce efficiency due to inadequate energy confinement .
Advanced Research Questions
Q. How can triplet energy confinement be optimized in FIrpic-based OLEDs?
Use hosts with ET >2.65 eV and employ intermolecular spacing strategies (e.g., 5 nm CT-host recombination layers) to minimize exciton quenching. Computational modeling of Förster and Dexter energy transfer rates helps predict confinement efficiency. Devices using PC (ET = 2.67 eV) achieve a 46% increase in power efficiency compared to TPBi .
Q. What methodologies identify degradation pathways in FIrpic-based OLEDs?
Combine in situ and ex situ degradation studies:
Q. How does FIrpic function as a photocatalyst in visible-light-mediated radical reactions?
FIrpic’s excited-state redox potential (-1.3 V vs SCE) enables single-electron transfer (SET) to generate α-aminoalkyl radicals from N,N-dimethylaniline. Optimize reaction conditions by screening solvents (acetonitrile > toluene) and light sources (blue LEDs at 450 nm). Note: Aromatic isocyanates yield amides (60–85%), but alkyl isocyanates are unreactive .
Q. How to resolve contradictions in reported host material triplet energies for FIrpic?
Discrepancies arise from measurement techniques (e.g., phosphorescence vs electrochemical gaps). Standardize ET determination using low-temperature (77 K) phosphorescence spectra. For example, TPBi’s ET was initially misreported as 2.54 eV but later corrected to 2.67 eV via spectroscopic analysis .
Q. What experimental approaches quantify triplet exciton diffusion coefficients in FIrpic-doped films?
Use time-resolved photoluminescence (TRPL) with nitrogen laser excitation (337 nm) and CCD detection. Calculate the diffusion coefficient (D) via triplet-triplet annihilation (TTA) kinetics. For FIrpic in TPBi, D ≈ 1.2×10⁻¹⁰ cm²/s, indicating limited exciton mobility .
Q. How does molecular engineering improve FIrpic’s solubility and device processability?
Introduce bulky substituents (e.g., mesityl groups) on the pyridinato ligand to enhance solubility without altering ET. Solution-processed devices using modified FIrpic achieve EQEs >17% via spin-coated films, compared to ~10% for vacuum-deposited analogs .
Q. What strategies optimize white OLEDs using FIrpic as a blue emitter?
Layer FIrpic with red/green emitters (e.g., Ir(ppy)₂(acac)) separated by 5 nm spacer layers. Adjust host mixing ratios (e.g., mCP:B3PYMPM = 3:7) to balance charge transport and exciton recombination. Optimized devices achieve EQEs up to 18.7% and CRI = 74 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
